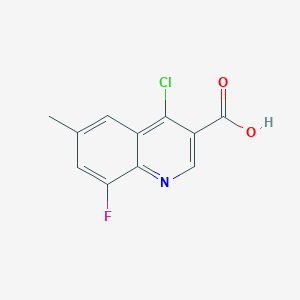4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC17808567
Molecular Formula: C11H7ClFNO2
Molecular Weight: 239.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H7ClFNO2 |
|---|---|
| Molecular Weight | 239.63 g/mol |
| IUPAC Name | 4-chloro-8-fluoro-6-methylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7ClFNO2/c1-5-2-6-9(12)7(11(15)16)4-14-10(6)8(13)3-5/h2-4H,1H3,(H,15,16) |
| Standard InChI Key | NSOXJTPYBYMIEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a quinoline core substituted at positions 3, 4, 6, and 8 (Figure 1). Key structural attributes include:
-
Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.
-
Chlorine at position 4, enhancing electron-withdrawing effects.
-
Fluorine at position 8, improving metabolic stability.
-
Methyl group at position 6, influencing steric and hydrophobic interactions.
The SMILES notation confirms this substitution pattern. Comparative analysis with analogous compounds reveals distinct electronic effects: the 8-fluoro substituent increases ring electronegativity compared to methoxy-substituted derivatives (e.g., 4-chloro-8-methoxyquinoline-3-carboxylic acid, CAS 179024-73-8) , while the 6-methyl group enhances lipophilicity relative to unsubstituted quinolines.
Table 1: Comparative Structural Features of Selected Quinoline Derivatives
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational descriptors offer insights:
-
InChIKey: CTNREEYNJUDMMK-UHFFFAOYSA-N (methyl ester analog) suggests close structural similarity, differing only at the carboxylate position.
-
LogP: Estimated at 2.1–2.5 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration.
Synthetic Routes and Production
Challenges in Synthesis
-
Regioselectivity: Ensuring correct positioning of chlorine and fluorine during electrophilic substitution.
-
Steric Hindrance: The 6-methyl group may impede reactions at adjacent positions, necessitating tailored catalysts.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
The carboxylic acid moiety confers pH-dependent solubility, with improved dissolution in alkaline buffers (pH >7). Storage under inert atmosphere is advised to prevent decarboxylation .
| Target Enzyme | Putative IC₅₀ (μM) | Mechanism |
|---|---|---|
| Bacterial DNA gyrase | 10–50 (predicted) | Topoisomerase inhibition |
| Human topoisomerase II | >100 | Weak interaction predicted |
| Cytochrome P450 3A4 | N/A | Potential metabolic substrate |
Further studies requiring prioritization:
-
In vitro antimicrobial screening against ESKAPE pathogens.
-
In silico docking studies with gyrase and topoisomerase IV.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume